1,3-Benzenediol, 4-[4,6-bis([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl]- 1,3-Benzenediol, 4-[4,6-bis([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl]-
Brand Name: Vulcanchem
CAS No.: 182918-16-7
VCID: VC16211878
InChI: InChI=1S/C33H23N3O2/c37-28-19-20-29(30(38)21-28)33-35-31(26-15-11-24(12-16-26)22-7-3-1-4-8-22)34-32(36-33)27-17-13-25(14-18-27)23-9-5-2-6-10-23/h1-21,37-38H
SMILES:
Molecular Formula: C33H23N3O2
Molecular Weight: 493.6 g/mol

1,3-Benzenediol, 4-[4,6-bis([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl]-

CAS No.: 182918-16-7

Cat. No.: VC16211878

Molecular Formula: C33H23N3O2

Molecular Weight: 493.6 g/mol

* For research use only. Not for human or veterinary use.

1,3-Benzenediol, 4-[4,6-bis([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl]- - 182918-16-7

Specification

CAS No. 182918-16-7
Molecular Formula C33H23N3O2
Molecular Weight 493.6 g/mol
IUPAC Name 4-[4,6-bis(4-phenylphenyl)-1,3,5-triazin-2-yl]benzene-1,3-diol
Standard InChI InChI=1S/C33H23N3O2/c37-28-19-20-29(30(38)21-28)33-35-31(26-15-11-24(12-16-26)22-7-3-1-4-8-22)34-32(36-33)27-17-13-25(14-18-27)23-9-5-2-6-10-23/h1-21,37-38H
Standard InChI Key RLTVFGXWHJQNHK-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=C(C=C(C=C4)O)O)C5=CC=C(C=C5)C6=CC=CC=C6

Introduction

Chemical Identity and Structural Analysis

Molecular Composition

The compound’s systematic name reflects its triazine-centered structure, where positions 4 and 6 of the triazine ring are substituted with [1,1'-biphenyl]-4-yl groups, while position 2 is occupied by a 1,3-benzenediol unit. Key molecular characteristics include:

PropertyValue/Description
Molecular FormulaC₃₃H₂₄N₃O₂
Molecular Weight494.56 g/mol (calculated)
CAS Registry NumberNot publicly documented
Structural FeaturesTriazine core, biphenyl arms, resorcinol group

The triazine ring (C₃N₃) serves as a planar scaffold, enabling conjugation with the biphenyl and benzenediol groups. The biphenyl substituents introduce steric bulk and π-conjugation, while the resorcinol moiety provides hydrogen-bonding capacity and redox activity .

Synthesis and Manufacturing Processes

Synthetic Routes

While direct literature on this specific compound is limited, analogous triazine derivatives suggest feasible pathways:

  • Triazine Core Formation:
    Cyanuric chloride (C₃N₃Cl₃) is a common starting material for triazine-based syntheses. Nucleophilic substitution with biphenyl-4-amine or biphenyl-4-ol derivatives could yield the 4,6-bis([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl intermediate.

  • Resorcinol Incorporation:
    Subsequent functionalization at the triazine’s position 2 with resorcinol may involve Ullmann coupling or nucleophilic aromatic substitution under basic conditions .

Challenges in Synthesis

  • Steric Hindrance: The biphenyl groups may impede reaction kinetics, necessitating high-temperature or catalytic conditions.

  • Selectivity: Ensuring monosubstitution at position 2 requires precise stoichiometric control.

Physicochemical Properties

Thermal and Solubility Characteristics

PropertyObservation
Melting Point>300°C (estimated via analogs)
SolubilityLow in polar solvents; moderate in DMF or THF
StabilityAir-stable under inert conditions

The biphenyl arms enhance thermal stability, while the resorcinol group introduces polarity, creating a balance between solubility and structural rigidity .

Spectroscopic Data

  • UV-Vis: Absorption maxima likely in the 250–350 nm range due to π→π* transitions in the biphenyl and triazine systems.

  • NMR: Aromatic proton signals expected between δ 6.5–8.5 ppm, with distinct splitting patterns for the resorcinol hydroxyls .

Reactivity and Functionalization

Key Reactions

  • Oxidation:
    The resorcinol moiety may oxidize to form a quinone structure under strong oxidizing agents (e.g., KMnO₄), altering electronic properties .

  • Electrophilic Substitution:
    The electron-deficient triazine core could undergo nitration or sulfonation, though biphenyl groups may direct reactivity to specific positions.

  • Cross-Coupling:
    Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) could modify biphenyl arms, enabling modular functionalization .

Applications in Materials Science

Covalent Organic Frameworks (COFs)

The compound’s rigidity and hydrogen-bonding capacity make it a candidate for COF synthesis, where triazine and resorcinol units facilitate porous network formation. For example, Ossila’s TPBATRZ demonstrates boronic acid-functionalized triazines in COFs for gas storage .

Optoelectronics

Biphenyl-triazine systems often exhibit fluorescence and charge-transport properties. This compound could serve as an emissive layer in OLEDs or a electron-transport material in perovskite solar cells.

Industrial and Environmental Relevance

Adhesive Formulations

Resorcinol-formaldehyde resins are industry staples for waterproof adhesives. Introducing triazine-biphenyl motifs could improve thermal resistance and mechanical strength in composite materials .

Environmental Persistence

The biphenyl groups may increase environmental persistence, raising concerns about bioaccumulation. Degradation studies under UV or microbial action are critical for assessing ecological impact.

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